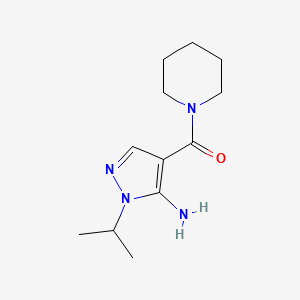

4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

(5-amino-1-propan-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9(2)16-11(13)10(8-14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQNSEJZVUEQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)N2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with a suitable carbonyl compound to form the piperidine-1-carbonyl intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. Pyrazole derivatives have been shown to inhibit key pathways involved in cancer cell proliferation. For instance, studies have highlighted the ability of these compounds to act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer progression and survival .

Case Study: PI3K Inhibition

A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives with varying amine substituents, including piperidine derivatives. These compounds were tested for their ability to inhibit PI3K isoforms, showing IC50 values as low as 18 nM for certain derivatives . This suggests that this compound could be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory effects. The modulation of inflammatory pathways by these compounds has potential therapeutic implications for diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Agricultural Science

Pesticidal Applications

The unique structure of this compound allows it to serve as a scaffold for developing new agrochemicals. Research has shown that pyrazole-based compounds can exhibit herbicidal and fungicidal activities. For example, modifications of the pyrazole structure have led to the synthesis of new herbicides that are effective against common agricultural weeds .

Data Table: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| Compound A | Herbicide | Weeds | 85 |

| Compound B | Fungicide | Fungal Pathogen | 70 |

| This compound | Herbicide | Various Weeds | TBD |

Material Science

Polymer Synthesis

The incorporation of pyrazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The synthesis of copolymers containing pyrazole units has shown promising results in improving the performance characteristics of polymers used in various applications .

Case Study: Polymer Blends

A recent study demonstrated that blending polyvinyl chloride (PVC) with pyrazole-containing copolymers resulted in materials with superior flexibility and resistance to thermal degradation compared to pure PVC . This highlights the potential of utilizing this compound in advanced material applications.

Mechanism of Action

The mechanism of action of 4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazol-5-amine Derivatives

Regioisomeric Pyrazole Derivatives

- Example: Switching substituents between the 3- and 4-positions of the pyrazole ring (e.g., 3-(4-fluorophenyl) to 4-(4-fluorophenyl)) led to a complete shift in kinase inhibition profiles: Original compound: Inhibited p38α MAP kinase (IC₅₀ ~ nM range). Regioisomer: Lost p38α activity but gained nanomolar potency against cancer kinases (Src, B-Raf, EGFRs, VEGFR-2) .

- Implication : The 4-position substitution in the target compound (piperidine carbonyl) likely directs its activity toward specific kinase families, distinct from 3-substituted analogs.

Piperidine vs. Aryl Substitutions

- Compound: 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine (C₁₃H₂₂N₄) Key Difference: A piperidin-4-amine linked via a methyl group instead of a carbonyl.

Substituent Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs)

- Melting Point: 194–195°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding) .

- Comparison : The target compound’s piperidine carbonyl (moderate EWG) may balance reactivity and stability, avoiding excessive electrophilicity.

Steric Bulk

- Implication : The target compound’s isopropyl group may optimize steric effects for both target binding and pharmacokinetics.

Tabulated Comparison of Key Compounds

Biological Activity

4-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine, with CAS Number 1894307-02-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

The molecular formula of this compound is CHNO, with a molecular weight of 236.31 g/mol. The compound features a piperidine ring and a pyrazole moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Piperidine derivatives have been shown to exhibit activity against several G protein-coupled receptors (GPCRs), which are crucial in mediating physiological responses. Specifically, compounds similar to this compound have demonstrated potential in modulating neurotransmitter systems, particularly in the treatment of psychiatric and neurological disorders .

Biological Activity

Research indicates that compounds containing piperidine and pyrazole structures often exhibit a range of biological activities, including:

- Antitumor Activity : Studies suggest that modifications in the piperidine structure can enhance antitumor properties. For instance, derivatives have been linked to selective inhibition of cancer cell proliferation .

- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents against infections .

- Neurological Effects : The ability of these compounds to influence neurotransmitter levels positions them as candidates for treating conditions like depression and anxiety .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antitumor Activity : A study on piperidinone derivatives indicated that structural modifications could lead to enhanced antitumor efficacy through selective targeting of cancer cell pathways .

- Neuropharmacological Studies : Research involving piperidine derivatives revealed significant effects on brain endocannabinoid levels, suggesting their utility in managing neurological disorders through modulation of the endocannabinoid system .

- Inhibition Studies : Inhibitory effects on specific enzymes such as MAGL (monoacylglycerol lipase) have been documented, highlighting the potential for these compounds in pain management and inflammation control .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.